molecular formula C9H10Cl2O2 B8029773 1,5-Dichloro-2-ethoxy-3-methoxybenzene

1,5-Dichloro-2-ethoxy-3-methoxybenzene

Cat. No.: B8029773
M. Wt: 221.08 g/mol
InChI Key: UKYLOYIIKXMKNN-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-ethoxy-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of two chlorine atoms, one ethoxy group, and one methoxy group attached to a benzene ring. The molecular formula of this compound is C9H10Cl2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-ethoxy-3-methoxybenzene can be synthesized through various synthetic routes. One common method involves the electrophilic aromatic substitution reaction. In this process, a benzene ring undergoes substitution reactions with electrophiles, such as chlorine, ethoxy, and methoxy groups, under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-ethoxy-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dichloro-2-ethoxy-3-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-ethoxy-3-methoxybenzene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dichloro-2-ethoxy-3-methoxybenzene is unique due to the specific arrangement of its substituents on the benzene ring. The presence of both ethoxy and methoxy groups, along with two chlorine atoms, gives it distinct chemical and physical properties compared to other similar compounds .

Properties

IUPAC Name

1,5-dichloro-2-ethoxy-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-3-13-9-7(11)4-6(10)5-8(9)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYLOYIIKXMKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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